molecular formula C10H7ClO4 B11781314 Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate

Cat. No.: B11781314
M. Wt: 226.61 g/mol
InChI Key: CYXZIFNWSKXLSE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7ClO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine, leading to the formation of the desired benzofuran derivative .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chlorine atom .

Scientific Research Applications

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate
  • 2-Methyl-5-hydroxybenzofuran
  • Ethyl 5-nitrobenzofuran-2-carboxylate

Uniqueness

Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the hydroxyl group at specific positions on the benzofuran ring can significantly influence its reactivity and biological activity compared to other benzofuran derivatives .

Properties

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

methyl 5-chloro-3-hydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H7ClO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3

InChI Key

CYXZIFNWSKXLSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)O

Origin of Product

United States

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